3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile

Synthetic Chemistry Process Chemistry Supply Chain Economics

Researchers requiring a specific picolinonitrile scaffold for CNS or agrochemical programs often face synthetic bottlenecks and supply inconsistency. This 3-(diethylamino)-5-(trifluoromethyl) derivative solves these issues: • High-yield (>99%) one-step synthesis enables rapid gram-scale production, accelerating hit-to-lead optimization. • Balanced lipophilicity and unique electronic profile from the diethylamino/trifluoromethyl combination ensures reproducible biological target interactions. • Available from multiple ISO-certified suppliers, mitigating single-source dependency and ensuring a stable supply chain for process development.

Molecular Formula C11H12F3N3
Molecular Weight 243.23 g/mol
CAS No. 1449117-58-1
Cat. No. B1405042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile
CAS1449117-58-1
Molecular FormulaC11H12F3N3
Molecular Weight243.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(N=CC(=C1)C(F)(F)F)C#N
InChIInChI=1S/C11H12F3N3/c1-3-17(4-2)10-5-8(11(12,13)14)7-16-9(10)6-15/h5,7H,3-4H2,1-2H3
InChIKeyFKNDCYUJEIBFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile (CAS 1449117-58-1): Core Identity and Procurement Baseline


3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile is a substituted picolinonitrile building block that carries a diethylamino group at the 3-position and a trifluoromethyl group at the 5-position of the pyridine ring [1]. Its molecular formula is C₁₁H₁₂F₃N₃, its molecular weight is 243.23 g mol⁻¹, and the canonical SMILES is N#CC1=NC=C(C=C1N(CC)CC)C(F)(F)F [1]. The compound serves as a versatile intermediate in medicinal and agrochemical research because the electron-donating diethylamino group, the electron-withdrawing nitrile, and the lipophilic trifluoromethyl moiety create a unique electronic and steric profile that governs both reactivity and biological target interactions [2].

Synthetic intermediate workflow — supports medicinal chemistry and agrochemical derivatization using the 2-cyano handle.
Electronic tuning — the 3-diethylamino donor group and 5-trifluoromethyl acceptor create a unique push-pull pyridine scaffold.
Lipophilicity context — reported trifluoromethyl substitution enhances membrane permeability in lead optimization studies.

Why 3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile Cannot Be Swapped for a Generic Picolinonitrile Analog


The picolinonitrile scaffold is a common building block, yet subtle variations in the 3-amino substituent produce profound differences in synthetic accessibility and physicochemical profile. Replacing the diethylamino group with a dimethylamino or pyrrolidine ring, for instance, alters the compound's basicity, lipophilicity, and steric environment, which in turn affects downstream reactivity and biological activity . A seemingly minor structural change can derail a medicinal chemistry campaign or lead to inconsistent synthetic outcomes; therefore, procurement must be driven by the specific structural, electronic, and supply-chain attributes of the diethylamino derivative rather than by class-level assumptions .

Selected Compound
3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile
Generic Picolinonitrile Analog
3-(Dimethylamino) or 3-(Pyrrolidin-1-yl) analogs may shift basicity, lipophilicity, and steric profile.
Procurement must be driven by specific structural attributes rather than class-level assumptions; changes in the 3-amino substituent may alter downstream reactivity and biological target interactions.

Quantitative Differentiators That Favor 3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile Over Closest Analogs


Synthetic Efficiency – Quantitative One-Step Synthesis vs. Two-Step Route for Dimethylamino Analog

A one-step protocol employing adapted Vilsmeier conditions (DMF/POCl₃) delivers 3-(diethylamino)-5-(trifluoromethyl)picolinonitrile in >99% isolated yield, characterized by ¹H-, ¹³C-NMR, IR, and Raman spectroscopy [1]. In contrast, the synthesis of the 3-(dimethylamino) analog typically proceeds in two steps and is reported to give only ~70% overall yield [2]. The diethylamino derivative therefore offers a >29 percentage-point yield advantage with fewer unit operations.

Synthetic Yield
Head-to-head
>99% vs ~70%
One-step process vs two-step analog synthesis
Supports synthetic efficiency review and cost-effective scale-up planning.
Reported quantitative one-step synthesis under Vilsmeier conditions.
Synthetic Chemistry Process Chemistry Supply Chain Economics

Analytical Data Completeness – Full Multinuclear NMR, IR, and Raman Spectra Enable Rigorous Identity Verification

The Molbank publication provides a complete set of ¹H-, ¹³C-NMR, IR, and Raman spectral assignments for the title compound, allowing unambiguous confirmation of identity and purity [1]. For the 3-(dimethylamino) analog, only ¹H NMR data is publicly available from commercial suppliers, limiting the ability to verify structural integrity independently . The richer characterization package for the diethylamino derivative reduces the risk of using misidentified or impure material in critical experiments.

Analytical Rigor
Context-dependent
4 vs 1 spectral types
Supports rigorous identity verification upon receipt.
Full multinuclear NMR, IR, and Raman assignments published vs vendor-supplied ¹H NMR only for analog.
Analytical Quality Control Structural Elucidation Regulatory Compliance

Multi-Vendor Supply Reliability – ≥3 Suppliers vs. Single-Source Risk for Pyrrolidine Analog

3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile is stocked by at least three established vendors (Leyan, MolCore, CymitQuimica) at purities between 97% and 98%, all operating under ISO quality systems . The 3-(pyrrolidin-1-yl) analog, by contrast, is primarily available from one or two sources and frequently at lower purity (97%) . The wider supplier base for the diethylamino derivative mitigates procurement risk and supports competitive pricing.

Supply Chain
Reported
≥3 vs 1-2 suppliers
May support procurement resilience and competitive pricing.
ISO-certified vendor availability mitigates stockout risk for long-term programs.
Procurement Strategy Supply-Chain Resilience ISO-Certified Suppliers

Where 3-(Diethylamino)-5-(trifluoromethyl)picolinonitrile Delivers the Highest Scientific and Procurement Value


CNS Drug Discovery Programs Requiring Efficient Synthetic Access to Lipophilic Building Blocks

The quantitative one‑step synthesis and the balanced lipophilicity imparted by the diethylamino group make this building block ideal for medicinal chemistry campaigns targeting central nervous system enzymes. The >99% yield demonstrated in the published protocol [1] ensures that gram‑scale quantities can be produced rapidly and cost‑effectively, enabling timely progression from hit‑to‑lead optimization without synthetic bottlenecks.

Radiopharmaceutical Precursor Synthesis (e.g., PET Tracer ¹⁸F‑5‑FPN)

The diethylamino‑picolinonitrile core can be elaborated into the diethylamino‑ethyl‑picolinamide motif found in the melanin‑targeted PET tracer ¹⁸F‑5‑FPN. The excellent synthetic yield and well‑characterized spectroscopic signature [1] support rapid derivatization and quality control, facilitating the reproducible production of imaging agents for preclinical and clinical studies.

Agrochemical Intermediate Development Where Trifluoromethyl‑Pyridine Building Blocks Are Key

Trifluoromethyl‑substituted pyridines are privileged scaffolds in modern agrochemicals. The ready availability of the diethylamino derivative from multiple ISO‑certified suppliers [1] guarantees a stable supply chain for process development and pilot‑scale synthesis, lowering the risk of project delays due to single‑source dependency.

Application
Selection Property
Validation Focus
CNS Drug Discovery Research
Synthetic efficiency and lipophilic profile
Gram-scale derivatization and purity verification
Radiopharmaceutical Precursor Studies
High chemical purity and derivatization capability
Precursor integrity and labeling efficiency checks
Agrochemical Intermediate Development
Supply chain stability and cost-effectiveness
Supplier qualification and batch-to-batch consistency
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